molecular formula C12H21BrN2O3 B040240 1-Boc-4-bromoacetyl-1,4-diazepane CAS No. 112257-14-4

1-Boc-4-bromoacetyl-1,4-diazepane

Cat. No.: B040240
CAS No.: 112257-14-4
M. Wt: 321.21 g/mol
InChI Key: MWZDGYKRDSJZEB-UHFFFAOYSA-N
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Preparation Methods

Dioxadrol can be synthesized through various synthetic routes. One common method involves the reaction of 2,2-diphenyl-1,3-dioxolane with piperidine under specific conditions . The industrial production methods for dioxadrol are not widely documented, but laboratory synthesis typically involves the use of organic solvents and catalysts to facilitate the reaction.

Chemical Reactions Analysis

Dioxadrol undergoes several types of chemical reactions, including:

    Oxidation: Dioxadrol can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction of dioxadrol can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Dioxadrol can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Comparison with Similar Compounds

Dioxadrol is structurally and functionally similar to other dissociative anesthetics such as phencyclidine (PCP) and ketamine. it is unique in its specific binding affinity and activity profile. Similar compounds include:

Dioxadrol’s unique structure and receptor affinity make it a valuable compound for research despite its discontinued clinical use.

Properties

IUPAC Name

tert-butyl 4-(2-bromoacetyl)-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BrN2O3/c1-12(2,3)18-11(17)15-6-4-5-14(7-8-15)10(16)9-13/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZDGYKRDSJZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590238
Record name tert-Butyl 4-(bromoacetyl)-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112257-14-4
Record name tert-Butyl 4-(bromoacetyl)-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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